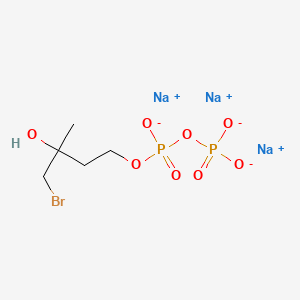
Ppads tetrasodium salt
Overview
Description
Mechanism of Action
Target of Action
PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It primarily targets and blocks recombinant P2X1, P2X2, P2X3, P2X5, native P2Y2-like, and recombinant P2Y4 receptors . These receptors play a crucial role in various physiological functions mediated by ATP, including most vascular and visceral smooth muscles and specific neurons in the peripheral and central nervous systems .
Mode of Action
This compound interacts with its targets by blocking the responses of these P2 receptors . This blocking action inhibits the depolarization induced by α,β-meATP, a potent agonist of P2X receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purinergic signaling pathway. By blocking the P2 receptors, this compound disrupts the normal signaling processes mediated by ATP. This disruption can lead to various downstream effects, depending on the specific physiological context .
Pharmacokinetics
It is known that this compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The blocking action of this compound on P2 receptors leads to several molecular and cellular effects. For instance, it can delay the onset of calcium responses to mild hypoosmotic stress in cortical slices . In a humanized mouse model, this compound has been shown to block P2X7 and reduce the development of clinical and histological graft-versus-host disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and ionic composition of the solution in which this compound is dissolved could potentially affect its solubility and, therefore, its bioavailability . .
Biochemical Analysis
Biochemical Properties
Ppads tetrasodium salt interacts with various enzymes, proteins, and other biomolecules. It blocks recombinant P2X receptors, including P2X 1, P2X 2, P2X 3, and P2X 5, with IC 50 values ranging from 1 to 2.6 μM . It also blocks native P2Y 2 -like receptors with an IC 50 of approximately 0.9 mM and recombinant P2Y 4 receptors with an IC 50 of approximately 15 mM .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antagonistic action on P2 receptors is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
PPADS tetrasodium salt is synthesized through a multi-step chemical process. The synthesis involves the reaction of pyridoxal phosphate with azo (benzene-2,4-disulfonic acid) under controlled conditions. The reaction is typically carried out in an aqueous medium with the addition of sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and dried to obtain the solid form .
Chemical Reactions Analysis
Types of Reactions
PPADS tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different sulfonic acid derivatives .
Scientific Research Applications
PPADS tetrasodium salt is extensively used in scientific research due to its ability to block P2 purinergic receptors. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving cellular signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in conditions involving purinergic signaling.
Industry: Utilized in the development of new drugs and chemical compounds
Comparison with Similar Compounds
PPADS tetrasodium salt is compared with other similar compounds, such as iso-PPADS tetrasodium salt. While both compounds act as P2 purinergic antagonists, this compound has a broader range of activity and is more commonly used in research .
List of Similar Compounds
- Iso-PPADS tetrasodium salt
- Pyridoxal phosphate-6-azo (benzene-2,4-disulfonic acid) tetrasodium salt hydrate
Properties
IUPAC Name |
tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWUCJJNVPCHT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N3Na4O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017674 | |
| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192575-19-2 | |
| Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)


![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)



